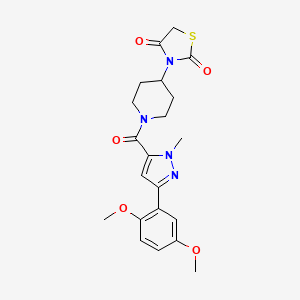

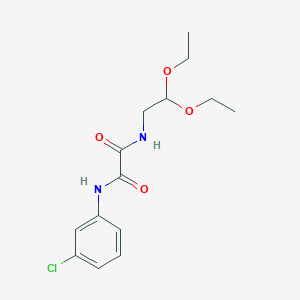

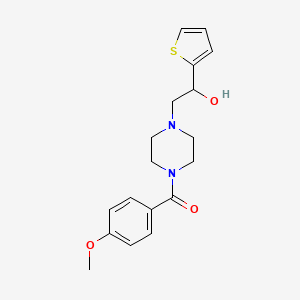

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

Medicinal Chemistry Applications

Anti-Inflammatory and Analgesic Properties : A study on the synthesis and characterization of Celecoxib derivatives, including sulfonamide compounds, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Anticancer and Antiviral Activities : Specific sulfonamide derivatives have been evaluated for their anticancer and anti-HCV activities, revealing modest inhibition of HCV NS5B RdRp activity, suggesting a potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Organic Chemistry and Catalysis

Catalysis for Acetylation : N,N′-Diiodo-N,N′-1,2-ethanediylbis(p-toluenesulfonamide) has been identified as a highly efficient catalyst for the acetylation of alcohols, phenols, amines, and thiols under solvent-free conditions, demonstrating its utility in organic synthesis (R. Ghorbani‐Vaghei & Zahra Toghraei-Semiromi, 2010).

Oxidative Cross-Coupling Reactions : Research on N-(2‘-Phenylphenyl)benzenesulfonamides demonstrated their reactivity in oxidative cross-coupling reactions with alkenes using a palladium-copper catalyst system under air, showing their application in the synthesis of complex organic molecules (M. Miura et al., 1998).

Material Science and Functionalization

- Functionalization of Polymeric Materials : A study on Poly(N-protected ethylene imine-alt-ethylene sulfide) block copolymers highlights their potential to functionalize polymeric materials, showing applications in modifying surface properties and creating advanced materials with specific functionalities (Y. Hori et al., 2011).

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S2/c1-3-16(13,14)11-7-6-9-4-5-10(15-9)8(2)12/h4-5,11H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEQRHHUOPHWFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2371246.png)

![N-[4-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B2371251.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2371259.png)